molecular formula C18H17N3O3 B14449851 5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol CAS No. 76289-26-4

5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol

Katalognummer: B14449851
CAS-Nummer: 76289-26-4
Molekulargewicht: 323.3 g/mol
InChI-Schlüssel: NMDIDTZYNXYNOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol typically involves multi-step organic reactionsThe reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol, while substitution reactions can introduce various functional groups onto the quinoline ring .

Wissenschaftliche Forschungsanwendungen

5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol is unique due to the presence of both the nitro and 2-phenylethylamine groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Eigenschaften

76289-26-4

Molekularformel

C18H17N3O3

Molekulargewicht

323.3 g/mol

IUPAC-Name

5-nitro-7-[(2-phenylethylamino)methyl]quinolin-8-ol

InChI

InChI=1S/C18H17N3O3/c22-18-14(12-19-10-8-13-5-2-1-3-6-13)11-16(21(23)24)15-7-4-9-20-17(15)18/h1-7,9,11,19,22H,8,10,12H2

InChI-Schlüssel

NMDIDTZYNXYNOW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCNCC2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.